molecular formula C22H28N6O2S B2959989 4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941942-07-0

4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2959989
CAS No.: 941942-07-0
M. Wt: 440.57
InChI Key: DYZZDPDDVUAFBK-UHFFFAOYSA-N
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Description

"4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" is a complex organic compound notable for its potential in various scientific and industrial applications. Its structure is characterized by a benzamide core substituted with multiple functional groups, making it a molecule of significant interest for researchers.

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of the pyrazolo[3,4-d]pyrimidine core involves cyclization of appropriate precursors in the presence of a base under reflux conditions.

  • Step 2: : Functionalization of the core with a pyrrolidine group via a nucleophilic substitution reaction.

  • Step 3: : Introduction of the methylthio group typically achieved through thiolation reactions using reagents like methylthiol.

  • Step 4: : The benzamide linkage is formed via amidation reactions, often using coupling agents like EDCI or DCC.

  • Step 5: : The isopropoxy group is introduced through nucleophilic substitution, typically using isopropyl halide under basic conditions.

Industrial Production Methods: : Industrial synthesis might involve optimizing the above synthetic steps for higher yields and scalability, employing continuous flow reactors to maintain consistent conditions, and reduce impurities.

Types of Reactions

  • Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Benzamide functional groups can be reduced to amines using reducing agents like lithium aluminum hydride.

  • Substitution: : Halogenation reactions can introduce halogens into the benzene ring via electrophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogens (chlorine, bromine), Lewis acids as catalysts.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Corresponding amines.

  • Substitution Products: : Halogenated derivatives.

Scientific Research Applications

Chemistry: : This compound serves as a versatile intermediate in organic synthesis, facilitating the development of new synthetic methodologies.

Medicine: : Investigated for its potential as a lead compound in drug discovery, particularly targeting specific enzymes or receptors involved in various diseases.

Industry: : Employed in the synthesis of advanced materials or as a starting material for complex molecular assemblies in material science.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors, through its functional groups. The pyrazolo[3,4-d]pyrimidine core mimics naturally occurring biomolecules, facilitating binding to active sites and altering biological pathways. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Compared to structurally related compounds like:

  • 4-isopropoxy-N-(2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 4-isopropoxy-N-(2-(6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

This compound stands out due to the specific placement and types of functional groups, imparting unique reactivity and binding properties. Its isopropoxy and pyrrolidinyl groups differentiate its physicochemical properties, which may translate to enhanced specificity and efficacy in various applications.

This detailed exploration sheds light on the multifaceted nature of "4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide", illustrating its potential across diverse scientific disciplines.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2S/c1-15(2)30-17-8-6-16(7-9-17)21(29)23-10-13-28-20-18(14-24-28)19(25-22(26-20)31-3)27-11-4-5-12-27/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZZDPDDVUAFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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